An In-depth Technical Guide to 6-Hydroxy-7-nitro-1-indanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Hydroxy-7-nitro-1-indanone: Properties, Synthesis, and Applications
Introduction: The Potential of a Multifunctional Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide range of biologically active compounds and functional materials.[1][2][3][4] Its rigid, bicyclic framework allows for precise three-dimensional positioning of functional groups, making it an ideal starting point for the design of targeted therapeutic agents. Derivatives of 1-indanone have shown promise as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][2][5]
This guide focuses on a specific, functionally rich derivative: 6-Hydroxy-7-nitro-1-indanone . It is important to note that while the parent compound, 6-hydroxy-1-indanone, is well-characterized, there is a scarcity of direct experimental data for the 7-nitro substituted analogue in publicly accessible literature. Therefore, this document serves as a comprehensive technical guide based on established principles of physical organic chemistry and extrapolated data from closely related structures. We will dissect the molecule's predicted properties, propose a robust synthetic strategy, and explore its potential reactivity and applications, providing researchers and drug development professionals with a foundational understanding of this promising chemical entity.
Predicted Physicochemical and Spectroscopic Profile
The introduction of a nitro group onto the 6-hydroxy-1-indanone scaffold is expected to significantly modulate its physical and electronic properties. The strong electron-withdrawing nature of the nitro group, coupled with the electron-donating hydroxyl group, creates a "push-pull" system that influences everything from melting point to spectroscopic signatures.
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₉H₇NO₄ | Based on the structure. |
| Molecular Weight | 193.16 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange crystalline solid | The nitro-aromatic system is a chromophore that typically imparts color. The parent 6-hydroxy-1-indanone is a yellow powder.[6] |
| Melting Point | > 160 °C | Expected to be significantly higher than 6-hydroxy-1-indanone (154-158 °C)[6] due to increased polarity and potential for intermolecular hydrogen bonding involving the nitro and hydroxyl groups. For comparison, 6-methoxy-7-nitro-1-indanone melts at 157-161 °C.[7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in less polar solvents (e.g., Dichloromethane); likely insoluble in water. | The increased polarity from the nitro and hydroxyl groups will favor polar solvents. |
| ¹H NMR (DMSO-d₆) | ~10-11 ppm (s, 1H, -OH), ~7.8-8.0 ppm (d, 1H, Ar-H), ~7.2-7.4 ppm (d, 1H, Ar-H), ~3.0-3.2 ppm (t, 2H, -CH₂-), ~2.6-2.8 ppm (t, 2H, -CH₂CO-) | The aromatic protons will be distinct doublets. The proton ortho to the nitro group will be significantly downfield. The phenolic proton will be a broad singlet. |
| ¹³C NMR (DMSO-d₆) | ~195-205 ppm (C=O), ~155-165 ppm (C-OH), ~140-150 ppm (C-NO₂), ~120-140 ppm (other Ar-C), ~30-40 ppm (-CH₂-), ~25-35 ppm (-CH₂CO-) | The carbonyl carbon will be the most downfield signal. The carbons attached to the oxygen and nitro group will also be significantly shifted. |
| IR Spectroscopy | 3200-3500 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch), ~1500-1550 cm⁻¹ & ~1330-1370 cm⁻¹ (strong, N-O asymmetric & symmetric stretch) | These characteristic peaks for the hydroxyl, carbonyl, and nitro groups would be key identifiers. |
| Mass Spectrometry | [M]+• at m/z = 193.0375 | The exact mass of the molecular ion provides confirmation of the elemental composition. |
Proposed Synthesis and Methodology
The most logical and direct route to 6-Hydroxy-7-nitro-1-indanone is the regioselective nitration of the readily available precursor, 6-hydroxy-1-indanone. The hydroxyl group is an activating, ortho-, para-director. Since the para position is blocked, nitration is strongly directed to the ortho positions (C5 and C7). Steric hindrance from the fused ring system and the adjacent hydroxyl group may influence the regioselectivity, but the formation of the 7-nitro isomer is highly plausible.
Experimental Protocol: Synthesis of 6-Hydroxy-7-nitro-1-indanone
Causality: This protocol uses a mild nitrating agent (nitric acid in acetic acid) at a controlled low temperature. This is crucial for preventing over-nitration and decomposition, which can be caused by the strongly activating hydroxyl group. Acetic acid serves as a solvent that can accommodate both the polar starting material and the nitrating agent.
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-hydroxy-1-indanone (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).
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Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Rationale: This low temperature is critical to control the exothermic nitration reaction and minimize the formation of byproducts.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid (2 mL per mL of nitric acid). Cool this mixture to 0-5 °C.
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Addition: Add the cold nitrating mixture dropwise to the stirred solution of 6-hydroxy-1-indanone over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. Rationale: This step quenches the reaction and precipitates the solid product.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
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Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 6-Hydroxy-7-nitro-1-indanone as a pure solid.
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Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted values.
Caption: Synthetic workflow for the preparation of 6-Hydroxy-7-nitro-1-indanone.
Predicted Chemical Reactivity and Mechanistic Pathways
The reactivity of 6-Hydroxy-7-nitro-1-indanone is governed by the interplay of its three key functional components: the aromatic ring, the ketone, and the acidic α-protons.
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Aromatic Ring Chemistry: The benzene ring is substituted with a powerful electron-donating group (-OH) and a powerful electron-withdrawing group (-NO₂). This makes the ring electron-deficient and generally deactivated towards further electrophilic aromatic substitution. Nucleophilic aromatic substitution (SₙAr), particularly at the position ortho or para to the nitro group, might be possible under strong basic conditions, though displacement of the hydroxyl group would be challenging.
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Carbonyl and α-Proton Chemistry: The ketone functionality at the C1 position is the primary site for nucleophilic attack. It can be reduced to a secondary alcohol (indanol) using reducing agents like sodium borohydride. The protons on the C2 carbon are acidic (pKa ~18-20) and can be removed by a suitable base (e.g., LDA, NaH) to form a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate for forming new carbon-carbon bonds via alkylation, acylation, or aldol condensation reactions. The electron-withdrawing effect of the nitro group, transmitted through the aromatic system, will slightly increase the acidity of these α-protons compared to the parent 6-hydroxy-1-indanone.
Caption: Reactivity at the C2 position via enolate formation.
Potential Applications in Research and Drug Development
The 1-indanone scaffold is a cornerstone in the development of drugs for neurodegenerative disorders.[5] For example, Donepezil, a leading treatment for Alzheimer's disease, features a related indanone structure. The functional groups on 6-Hydroxy-7-nitro-1-indanone make it an attractive building block for creating libraries of novel compounds for several reasons:
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Neuroprotective Agents: The indanone core can be a potent inhibitor of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are key targets in Parkinson's and Alzheimer's disease.[5] The hydroxyl and nitro groups provide handles for further chemical modification to optimize binding affinity and selectivity.
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Anti-inflammatory and Anticancer Agents: The nitro group can be readily reduced to an amine. This resulting 7-amino-6-hydroxy-1-indanone is a versatile intermediate for synthesizing fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) or for amide coupling, opening avenues to new classes of anti-inflammatory or cytotoxic agents.[1][2]
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Chemical Probes: The molecule's defined structure and reactive handles make it suitable for developing chemical probes to study biological pathways. The phenolic hydroxyl could be used for conjugation to reporter tags or affinity matrices.
Safety and Handling
While specific toxicology data for 6-Hydroxy-7-nitro-1-indanone is unavailable, a risk assessment can be made based on its constituent parts.
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6-Hydroxy-1-indanone: Is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[8]
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Aromatic Nitro Compounds: Are often toxic and can be skin irritants. They should be handled with care, as many are readily absorbed through the skin.
Recommended Precautions:
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
This guide provides a predictive but scientifically grounded overview of 6-Hydroxy-7-nitro-1-indanone. The proposed properties and synthetic routes offer a solid foundation for researchers to begin exploring the chemistry and potential applications of this intriguing molecule. Experimental validation of these predictions is a necessary and exciting next step.
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